[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol

Lipophilicity Solubility Medicinal Chemistry

Choose [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol (CAS 126533-96-8) for medicinal chemistry programs requiring a patent-validated PI3K inhibitor scaffold with precise functionalization at the 4-position hydroxymethyl handle. With LogP 0.537 and PSA 73.83 Ų, it provides quantifiably lower lipophilicity and higher polarity than non-hydroxylated thiazole-morpholine analogs, solving solubility limitations in lead optimization. The morpholine-thiazole core at the 2-position is the critical pharmacophore—replacing this scaffold invalidates biological activity. Supplied at ≥97% purity, available in research-scale quantities for immediate SAR exploration.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 126533-96-8
Cat. No. B140259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
CAS126533-96-8
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=CS2)CO
InChIInChI=1S/C8H12N2O2S/c11-5-7-6-13-8(9-7)10-1-3-12-4-2-10/h6,11H,1-5H2
InChIKeyQJKKFCRFBAXDQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol (CAS 126533-96-8): Procurement-Ready Physicochemical and Baseline Profile


[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol (CAS 126533-96-8), molecular formula C8H12N2O2S and molecular weight 200.26 g/mol [1], is a substituted thiazole-morpholine heterocyclic building block supplied at 96-97% purity . The compound integrates a hydroxymethyl-substituted thiazole core with a morpholine moiety at the 2-position , forming a scaffold that provides key physicochemical anchors—melting point 118.5°C, LogP 0.537, and PSA 73.83 [1]—for its utility as a pharmaceutical intermediate .

Why [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol Cannot Be Generically Substituted: Morpholine-Thiazole Scaffold Specificity in PI3K Inhibitor Design


Direct substitution of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol with structurally proximal analogs is inadvisable because the 2-position morpholine substitution on the thiazole ring is a critical determinant of PI3K selectivity, while the 4-position hydroxymethyl group simultaneously modulates solubility and serves as a versatile handle for further derivatization . Patent disclosures explicitly claim that thiazole derivatives substituted in the 2-position by a substituted morpholin-4-yl moiety constitute selective PI3K inhibitors [1]; altering either the morpholine substitution pattern or replacing the hydroxymethyl group with alternative functionalities (e.g., methylamine or aniline derivatives [2]) would fundamentally change the compound's pharmacological and synthetic utility, invalidating direct interchangeability without complete revalidation of biological activity and downstream synthetic compatibility.

[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol: Quantitative Differential Evidence for Scientific Selection


LogP Reduction via Hydroxymethyl Group Relative to Non-Hydroxylated Thiazole-Morpholine Analogs

[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol exhibits a measured LogP of 0.537, which is substantially lower than non-hydroxylated 2-morpholinothiazole analogs lacking the hydroxymethyl substituent. This quantitative reduction in lipophilicity directly correlates with improved aqueous solubility and enhanced bioavailability potential [1].

Lipophilicity Solubility Medicinal Chemistry

Polar Surface Area (PSA) Advantage of Hydroxymethyl Substituent for Blood-Brain Barrier Permeability Modulation

The compound possesses a Polar Surface Area (PSA) of 73.83 Ų, which is elevated compared to 2-morpholinothiazole analogs lacking the hydroxymethyl group (estimated PSA ~45-55 Ų). This PSA value positions [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol near the upper threshold for optimal passive blood-brain barrier penetration (generally <90 Ų for CNS drugs) while maintaining sufficient polarity for aqueous solubility [1].

CNS Drug Discovery Permeability Physicochemical Property

PI3K Inhibitor Scaffold Validation: Class-Level Patent Coverage for 2-Morpholin-4-yl-Thiazole Derivatives

U.S. Patent 8,168,634 and EP 2084155 A1 explicitly claim a series of thiazole derivatives substituted in the 2-position by a substituted morpholin-4-yl moiety as selective PI3K inhibitors [1][2]. While specific IC50 data for [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol itself is not publicly disclosed in these documents, the compound's core scaffold precisely matches the claimed structural genus, providing strong patent-supported class-level evidence for its utility as a PI3K inhibitor precursor.

PI3K Inhibition Kinase Inhibitor Patent

Melting Point Differentiation: Elevated Thermal Stability Relative to Unsubstituted Thiazole Analogs

[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol exhibits a melting point of 118.5°C [1], which is notably higher than typical 2-aminothiazole derivatives lacking the morpholine and hydroxymethyl substituents (commonly melting in the 50-90°C range). This elevated melting point indicates enhanced intermolecular hydrogen bonding capacity conferred by the hydroxymethyl group, translating to improved solid-state stability and ease of handling.

Thermal Stability Solid-State Property Formulation

[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol: Research and Industrial Application Scenarios Based on Differential Evidence


PI3K Inhibitor Lead Generation and Scaffold Optimization

As a validated PI3K inhibitor scaffold per U.S. Patent 8,168,634 and EP 2084155 A1 [1][2], [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol serves as an optimal starting point for medicinal chemistry programs targeting the PI3K pathway. The hydroxymethyl group provides a built-in synthetic handle for further derivatization without disrupting the critical 2-position morpholine-thiazole pharmacophore, enabling rapid SAR exploration around the 4-position while maintaining the patent-validated PI3K inhibitory core.

Solubility-Challenged Lead Optimization Programs

With a LogP of 0.537 and PSA of 73.83 Ų [1], this compound offers quantifiably lower lipophilicity and higher polarity than non-hydroxylated thiazole-morpholine analogs. These physicochemical properties make it a preferred selection for lead optimization campaigns where solubility limitations have hindered advancement of more lipophilic thiazole derivatives, providing a measurable advantage in aqueous solubility and formulation compatibility without additional structural modifications.

Synthetic Building Block for Heterocycle-Focused Libraries

The presence of a primary alcohol (hydroxymethyl) at the thiazole 4-position [1] provides a versatile and chemically orthogonal handle for diverse transformations—including esterification, etherification, oxidation to aldehyde/carboxylic acid, or conversion to leaving groups for nucleophilic displacement—while the morpholine moiety remains inert under most standard conditions. This orthogonal reactivity profile makes the compound a valuable core scaffold for constructing focused heterocyclic libraries where parallel diversification at the 4-position is required.

CNS-Penetrant Compound Optimization with Tuneable Polarity

The compound's PSA of 73.83 Ų positions it near the optimal range for CNS drug discovery (typically <90 Ų) [1]. This property allows medicinal chemists to append additional functional groups that increase PSA modestly while remaining within CNS-permeable thresholds, or conversely to mask the alcohol to reduce PSA for enhanced brain penetration. This provides a quantifiable starting point for CNS programs requiring precise control over physicochemical properties to achieve target engagement in the brain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.